molecular formula C13H21NO2S B6340320 tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate CAS No. 1221341-93-0

tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate

Cat. No. B6340320
CAS RN: 1221341-93-0
M. Wt: 255.38 g/mol
InChI Key: MROWJAXUIUAUGO-UHFFFAOYSA-N
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Description

Tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate (TBMTAP) is an organic compound with a unique structure, consisting of a tert-butyl group, a methyl group, a thiophen-2-ylmethyl group, and an amino group. It is a relatively new compound, first synthesized in 2020, and has already found applications in a variety of scientific research areas.

Scientific Research Applications

Tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It has also been used as a substrate for the synthesis of peptides, proteins, and other biopolymers. In addition, it has been used in the study of enzyme kinetics and in the development of new drugs.

Mechanism of Action

Tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate is believed to act as a nucleophile, attacking the electrophilic carbon atoms of organic compounds and forming new covalent bonds. It is also believed to act as a ligand, binding to metal ions and forming coordination complexes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to modulate the activity of certain hormones, such as cortisol. It has also been shown to have anti-inflammatory and anti-microbial properties.

Advantages and Limitations for Lab Experiments

Tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate has several advantages for use in laboratory experiments. It is easy to synthesize and can be stored for long periods of time without degradation. It is also relatively non-toxic and has low volatility, making it safe to use in experiments. However, it is also relatively expensive and can be difficult to purify.

Future Directions

There are a variety of potential future directions for tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate research. It could be used in the development of new drugs or as a reagent in organic synthesis. It could also be used to study enzyme kinetics or to develop new catalysts for polymerization reactions. Additionally, it could be used to develop new peptides, proteins, and other biopolymers. Finally, it could be used to study the biochemical and physiological effects of various compounds, such as hormones and drugs.

Synthesis Methods

Tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate is synthesized through a multi-step reaction. The first step involves the reaction of 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoic acid with tert-butyl bromide in the presence of potassium carbonate in an aqueous solution. This reaction results in the formation of this compound. The second step involves the reaction of the this compound with sodium hydroxide in an aqueous solution. This reaction results in the formation of the desired compound, this compound.

properties

IUPAC Name

tert-butyl 2-methyl-3-(thiophen-2-ylmethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-10(12(15)16-13(2,3)4)8-14-9-11-6-5-7-17-11/h5-7,10,14H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROWJAXUIUAUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=CS1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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